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Compound of Interest

Compound Name: 2-Amino-4-chlorobenzonitrile

Cat. No.: B1265954 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and

reactivity of 2-Amino-4-chlorobenzonitrile, a key intermediate in the development of

pharmacologically active compounds.

Physicochemical Properties
2-Amino-4-chlorobenzonitrile is an off-white to yellow powder.[1] It is a crucial building block

in medicinal chemistry, particularly in the synthesis of quinazoline derivatives. A summary of its

key physicochemical properties is presented below.
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Property Value Source(s)

CAS Number 38487-86-4 [2][3][4]

Molecular Formula C₇H₅ClN₂

Molecular Weight 152.58 g/mol [4]

Melting Point 157-162 °C [3][4]

Boiling Point 305.8 °C [2]

Appearance Off-white to yellow powder

Solubility
Soluble in ethyl acetate,

insoluble in water.
[5]

Spectroscopic and Structural Data
Spectroscopic and crystallographic studies have provided detailed insights into the molecular

structure of 2-Amino-4-chlorobenzonitrile.

Data Type Key Findings Source(s)

FTIR

C≡N stretching at 2211 cm⁻¹,

C-Cl stretching at 782 cm⁻¹,

and N-H stretching at 3452

and 3363 cm⁻¹.

UV-Vis

Absorption peaks

corresponding to π → π* and n

→ π* transitions in the

aromatic ring and nitrile group.

Crystal Structure

Crystallizes in the triclinic

system with the space group

P-1.

Synthesis and Reactivity
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2-Amino-4-chlorobenzonitrile is a versatile precursor for a variety of heterocyclic compounds,

most notably quinazolines, which are scaffolds for numerous therapeutic agents.

Synthetic Pathway: Palladium-Catalyzed Three-
Component Synthesis of 4-Arylquinazolines
A common and efficient method for the synthesis of quinazoline derivatives from 2-

aminobenzonitriles is a palladium-catalyzed three-component tandem reaction. This one-pot

synthesis combines a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid to yield the

corresponding 4-arylquinazoline.

Palladium-Catalyzed Synthesis of 4-Arylquinazolines

Reactants Catalyst System

2-Amino-4-chlorobenzonitrile

One-Pot Reaction
(120 °C, 12h)

Aldehyde
(R¹CHO)

Arylboronic Acid
(ArB(OH)₂) Pd(OAc)₂ Xantphos (Ligand) K₂CO₃ (Base) DMF (Solvent)

4-Aryl-6-chloroquinazoline

Click to download full resolution via product page

Caption: Palladium-catalyzed three-component synthesis of 4-arylquinazolines.

Experimental Protocol: Synthesis of 4-Aryl-6-
chloroquinazolines
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The following protocol is adapted from a general method for the synthesis of 4-arylquinazolines

from 2-aminobenzonitriles.

Materials:

2-Amino-4-chlorobenzonitrile

Substituted aldehyde (1.2 equivalents)

Substituted arylboronic acid (1.5 equivalents)

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

Xantphos (10 mol%)

Potassium carbonate (K₂CO₃, 2.0 equivalents)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a dry reaction tube, add 2-Amino-4-chlorobenzonitrile (1.0 mmol), the desired aldehyde

(1.2 mmol), the corresponding arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos

(0.1 mmol), and K₂CO₃ (2.0 mmol).

Evacuate and backfill the reaction tube with an inert atmosphere (e.g., nitrogen or argon)

three times.

Add anhydrous DMF (5 mL) to the reaction mixture under the inert atmosphere.

Seal the reaction tube and place it in a preheated oil bath at 120 °C.
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Stir the reaction mixture vigorously for 12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.

Quench the reaction by adding water (20 mL).

Extract the product with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude

product.

Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-aryl-6-

chloroquinazoline.

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR,

and HRMS).

Start Combine Reactants
and Catalyst System

Heat at 120°C
for 12 hours

Work-up:
Quench, Extract,

Wash, Dry

Purification:
Column Chromatography

Characterization:
NMR, HRMS End

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 4-aryl-6-chloroquinazolines.

Applications in Drug Development
2-Amino-4-chlorobenzonitrile serves as a key starting material for the synthesis of various

biologically active molecules. Its derivatives have been investigated for a range of therapeutic

applications.

Examples of Synthesized Compounds:
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6-chloro-4-(1-diethylamino-4-pentylamino)-2-(p-methoxyphenyl)-quinazoline dihydrochloride

7-chloro-4-(1-diethylamino-4-pentylamino)-2-(p-methoxyphenyl)-quinazoline dihydrochloride

4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline

6-chlorotacrine

N-(2-chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide

Safety Information
2-Amino-4-chlorobenzonitrile should be handled with appropriate safety precautions in a

well-ventilated area. It is classified as an irritant and may cause skin, eye, and respiratory

irritation.[2] Personal protective equipment, including gloves, safety glasses, and a dust mask,

should be worn when handling this compound. For detailed safety information, refer to the

material safety data sheet (MSDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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